4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridine
Description
Context and Importance of Trifluoromethylated Scaffolds in Advanced Chemical Synthesis
Trifluoromethylated scaffolds are integral to advanced chemical synthesis due to the significant impact the trifluoromethyl group has on molecular properties. The high electronegativity of the fluorine atoms in the CF3 group can alter the electron density of the entire molecule, influencing its reactivity and intermolecular interactions. This "super-lipophilicity" effect often enhances the transport of molecules across biological membranes. Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group and, by extension, the entire molecule more resistant to metabolic degradation, thereby improving its pharmacokinetic profile.
The steric bulk of the trifluoromethyl group, which is comparable to an isopropyl group, can also play a crucial role in dictating the conformation of a molecule and its ability to bind to biological targets. These combined effects have led to the widespread use of trifluoromethylated building blocks in the synthesis of a vast array of functional molecules, from life-saving drugs to high-performance materials.
| Property Modified by Trifluoromethyl Group | Impact on Molecular Behavior |
| Lipophilicity | Generally increased, aiding in membrane permeability. |
| Metabolic Stability | Enhanced due to the strength of the C-F bond. |
| Basicity of Heterocycles | Typically reduced due to the electron-withdrawing nature of the CF3 group. |
| Binding Affinity | Can be improved through favorable interactions with biological targets. |
| Conformational Preference | Influenced by the steric bulk of the CF3 group. |
Overview of 4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridine as a Key Synthetic Intermediate
Within the diverse family of trifluoromethylated nitrogen heterocycles, this compound emerges as a valuable and versatile synthetic intermediate. This compound combines the structural features of a tetrahydropyridine (B1245486) ring, a common motif in many biologically active compounds, with the unique properties of the trifluoromethyl group. The tetrahydropyridine core is a key component of numerous natural products and synthetic drugs, and its partial saturation allows for a range of chemical transformations.
The presence of the trifluoromethyl group at the 4-position of the tetrahydropyridine ring offers several strategic advantages for further synthetic elaboration. The double bond in the ring can be subjected to various addition reactions, such as hydrogenation, halogenation, or epoxidation, leading to a diverse array of substituted piperidines. The nitrogen atom can be functionalized through acylation, alkylation, or arylation, allowing for the introduction of additional molecular complexity and the fine-tuning of the compound's properties.
Scope and Objectives of Research on this compound
The primary objective of research focused on this compound is to explore its full potential as a building block in the synthesis of novel and functional molecules. Key areas of investigation include the development of efficient and scalable synthetic routes to this intermediate, as well as a thorough examination of its reactivity in a wide range of chemical transformations.
A significant area of interest lies in the utilization of this compound in medicinal chemistry for the development of new therapeutic agents. The structural similarity of the tetrahydropyridine core to the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) has spurred research into related structures for understanding and potentially treating neurodegenerative diseases. nih.govwikipedia.orgnih.govnih.govnih.gov The introduction of a trifluoromethyl group in place of the phenyl group offers a unique opportunity to probe the structure-activity relationships of this class of compounds.
Furthermore, the application of this compound in the synthesis of novel agrochemicals and materials is an active area of research. The trifluoromethyl group is a common feature in many modern pesticides and herbicides, and the tetrahydropyridine scaffold can impart desirable properties for these applications. nih.govresearchoutreach.orgresearchgate.net
| Research Area | Key Objectives |
| Synthetic Methodology | Development of efficient and scalable syntheses of this compound. |
| Reactivity Studies | Exploration of the chemical transformations of the double bond and the nitrogen atom. |
| Medicinal Chemistry | Design and synthesis of novel bioactive molecules for therapeutic applications. |
| Agrochemical Development | Creation of new pesticides and herbicides with improved efficacy and safety profiles. |
| Materials Science | Incorporation of the fluorinated heterocycle into advanced materials with unique properties. |
Structure
3D Structure
Properties
IUPAC Name |
4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N/c7-6(8,9)5-1-3-10-4-2-5/h1,10H,2-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOWUEWDTGKXGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Trifluoromethyl 1,2,3,6 Tetrahydropyridine and Its Derivatives
Historical Development of Synthetic Routes to Trifluoromethylated Tetrahydropyridines
The journey to synthesize complex molecules like trifluoromethylated tetrahydropyridines is built upon foundational advancements in trifluoromethylation chemistry. Historically, the direct introduction of a CF3 group into organic molecules was a formidable challenge. A pivotal moment in this field came in 1984 when Yagupolskii and his team successfully demonstrated electrophilic trifluoromethylation using a diaryl(trifluoromethyl)sulfonium salt. beilstein-journals.orgchem-station.com This pioneering work opened the door to the design and synthesis of a host of electrophilic trifluoromethylating reagents, which are classified based on their radical, nucleophilic, or electrophilic character. beilstein-journals.orgchem-station.com
Subsequently, extensive research in both academic and industrial laboratories led to the development of several effective and shelf-stable electrophilic reagents by researchers such as Umemoto, Togni, and Shibata. beilstein-journals.org Concurrently, nucleophilic trifluoromethylation methods gained prominence, largely due to the development of trimethyl(trifluoromethyl)silane (TMSCF3), famously known as the Ruppert-Prakash reagent. beilstein-journals.orggoogle.com These fundamental methods for adding CF3 groups to various substrates laid the essential groundwork for their application in the synthesis of more complex heterocyclic structures, including the tetrahydropyridine (B1245486) core.
Direct Trifluoromethylation Strategies on Tetrahydropyridine Precursors
Direct trifluoromethylation involves the introduction of a CF3 group onto a pre-formed tetrahydropyridine ring or a closely related precursor. This approach is advantageous for its efficiency and is broadly categorized into electrophilic, nucleophilic, and radical methods.
Electrophilic Trifluoromethylation Approaches
Electrophilic trifluoromethylation involves the reaction of a nucleophilic substrate with a reagent that delivers an electrophilic trifluoromethyl species (CF3+). nih.gov A variety of powerful, shelf-stable electrophilic trifluoromethylating reagents have been developed for this purpose. These reagents, often based on hypervalent iodine or chalcogenides, are capable of reacting with a wide range of carbon- and heteroatom-centered nucleophiles. beilstein-journals.orgresearchgate.net
The reaction mechanism typically involves the generation of a CF3+ species, although some of these reagents can also proceed through an electron-transfer process to generate trifluoromethyl radicals (CF3•), expanding their synthetic utility. nih.gov For the synthesis of trifluoromethylated tetrahydropyridines, this approach would involve reacting a suitable nucleophilic precursor, such as an enamine derivative of a piperidine (B6355638), with one of these electrophilic reagents. The choice of reagent and reaction conditions, including the potential need for a metal or organometallic catalyst, is crucial for achieving high yields and regioselectivity. nih.gov
Table 1: Key Electrophilic Trifluoromethylating Reagents
| Reagent Name | Structural Class | Typical Substrates |
|---|---|---|
| Togni's Reagents | Hypervalent Iodine (λ³-iodane) | Heteroaromatics, silyl enol ethers, β-ketoesters |
| Umemoto's Reagents | S-(trifluoromethyl)dibenzothiophenium salts | Wide range of nucleophiles |
| Yagupolskii's Reagents | Diaryl(trifluoromethyl)sulfonium salts | Thiophenolates and other nucleophiles |
| Shibata's Reagents | Trifluoromethylsulfoximine salts | Various nucleophiles |
Nucleophilic Trifluoromethylation Approaches
Nucleophilic trifluoromethylation is a versatile and widely studied method that utilizes a reagent capable of delivering a trifluoromethyl anion (CF3-) to an electrophilic substrate. beilstein-journals.org The most common and well-established reagent for this transformation is trimethyl(trifluoromethyl)silane (TMSCF3), the Ruppert-Prakash reagent. google.com This reagent requires activation by a fluoride source to generate the reactive trifluoromethyl anion.
An alternative and more environmentally benign approach involves the use of fluoroform (HCF3), a readily available and non-toxic gas, as the trifluoromethyl source. nih.govnih.gov Deprotonation of fluoroform with a strong base generates the CF3- anion. organic-chemistry.org The primary challenge with this method is the instability of the CF3- anion, which can easily decompose to difluorocarbene (:CF2). nih.gov To overcome this, protocols have been developed using solvents like glymes or additives such as crown ethers, which chelate the cation and produce a more reactive "naked" CF3- species, thereby improving reaction yields with carbonyl compounds and other electrophiles. nih.govnih.gov This method can be applied to suitable tetrahydropyridine precursors, such as those containing a carbonyl group, to install the trifluoromethyl moiety.
Table 2: Common Nucleophilic Trifluoromethylating Agents
| Reagent/Source | Description | Activator/Conditions |
|---|---|---|
| TMSCF3 (Ruppert-Prakash Reagent) | A widely used, commercially available silicon-based reagent. google.com | Requires a nucleophilic activator, typically a fluoride source (e.g., TBAF). |
| Fluoroform (HCF3) | An inexpensive and environmentally benign greenhouse gas. nih.govrsc.org | Requires a strong base (e.g., KHMDS) and often additives like glymes to stabilize the CF3- anion. nih.govnih.gov |
| N-Formylmorpholine Adducts | Stable adducts derived from fluoroform that act as CF3- carriers. organic-chemistry.org | Activated by a fluoride source (e.g., CsF) under heating. organic-chemistry.org |
Radical Trifluoromethylation Cascade Cyclizations
Radical cascade reactions offer a powerful and efficient method for constructing complex cyclic molecules. In this approach, a trifluoromethyl radical is generated, which then adds to an unsaturated bond in a carefully designed precursor molecule, initiating a cascade of intramolecular cyclization events to form the desired heterocyclic ring. mdpi.com
Visible-light photoredox catalysis is a common strategy to initiate these cascades under mild conditions. mdpi.comnih.gov For instance, N-isopentenyl aldehyde hydrazones have been used as precursors to synthesize trifluoromethylated tetrahydropyridazines—a related six-membered aza-heterocycle. nih.gov In this process, an inexpensive and industrially available trifluoromethyl source like CF3Br is used to generate the CF3• radical under visible light irradiation. nih.gov This radical adds to the alkene, and the resulting radical intermediate undergoes cyclization to form the ring system with high regioselectivity. nih.gov This strategy has been successfully applied to a broad range of substrates to produce various CF3-containing aza-heterocycles, demonstrating its potential for synthesizing trifluoromethylated tetrahydropyridines from suitable acyclic precursors. mdpi.com
Table 3: Examples of Radical Trifluoromethylation/Cyclization Reactions
| Precursor Type | CF3 Source | Conditions | Product Type | Yield |
|---|---|---|---|---|
| N-Isopentenyl Aldehyde Hydrazones | CF3Br | Visible Light | Trifluoromethylated Tetrahydropyridazines | Up to 86% nih.gov |
| N-Alkenyl Quinazolinones | CF3Br | Visible Light, Ir photocatalyst | Trifluoromethylated Polycyclic Quinazolinones | Good to excellent mdpi.com |
Ring-Closure and Cycloaddition Reactions for Tetrahydropyridine Core Formation
In addition to direct trifluoromethylation, another major strategy involves constructing the tetrahydropyridine ring from acyclic precursors that either already contain the trifluoromethyl group or can be functionalized later. Cycloaddition reactions are particularly powerful tools for this purpose. While Aza-Diels-Alder ([4+2] cycloaddition) reactions are a classic method for forming six-membered rings like tetrahydropyridines, other cycloaddition strategies are also employed in the synthesis of related fluorinated heterocycles. nih.govrsc.orgresearchgate.net
[3+2] Cycloaddition Reactions
While [3+2] cycloaddition reactions inherently form five-membered rings, they are a cornerstone in the synthesis of many trifluoromethylated heterocycles and can generate key intermediates that are later elaborated into six-membered rings. This methodology involves the reaction of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile).
This approach has been successfully used to synthesize a variety of CF3-containing heterocycles:
Trifluoromethylated 1,2,4-Triazoles: Synthesized via a [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile (CF3CN). mdpi.com
Trifluoromethylated Pyrazolidines: Formed through a highly efficient cycloaddition between trifluoromethylated N-acylhydrazones and nitroolefins. nih.gov
Trifluoromethylated Thiazoles and Tetrahydrothiophenes: Prepared by the cycloaddition of zwitterionic thiolates or thiocarbonyl ylides with CF3-containing building blocks. rsc.orgresearchgate.net
These examples highlight the robustness of [3+2] cycloaddition as a method for constructing fluorinated heterocyclic cores with high regioselectivity and functional group tolerance. mdpi.com The resulting five-membered ring products can serve as versatile precursors for further synthetic transformations to build more complex structures, including derivatives of tetrahydropyridine.
Hetero-Diels-Alder Reactions
The hetero-Diels-Alder reaction is a powerful tool for the construction of six-membered heterocyclic rings. In the context of synthesizing trifluoromethyl-substituted tetrahydropyridine systems, this reaction typically involves the cycloaddition of a diene with an imine dienophile. While specific examples for the direct synthesis of 4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine are not extensively detailed, the general strategy is well-established for analogous structures. For instance, reactions involving trifluoromethyl-substituted dienes or dienophiles can provide access to the desired tetrahydropyridine core. The regioselectivity and stereoselectivity of these reactions are often influenced by the nature of the substituents on both the diene and the dienophile, as well as the catalyst employed. elte.huresearchgate.net
Ring-Closing Metathesis (RCM) Approaches
Ring-closing metathesis (RCM) has emerged as a versatile and efficient method for the synthesis of cyclic compounds, including nitrogen heterocycles. wikipedia.orgorganic-chemistry.org This approach involves the intramolecular cyclization of a diene substrate in the presence of a transition-metal catalyst, typically one based on ruthenium. For the synthesis of this compound, a suitable acyclic precursor containing two terminal double bonds and a nitrogen atom would be required. The trifluoromethyl group could be incorporated into the starting materials prior to the RCM step. The success of the RCM reaction depends on factors such as the catalyst choice, solvent, and the structure of the diene precursor. This methodology offers a high degree of functional group tolerance and is often used in the synthesis of complex molecules. documentsdelivered.comnih.govrsc.org
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most of the atoms from the starting materials. epfl.ch MCRs are attractive for their atom economy, operational simplicity, and the ability to generate diverse libraries of compounds. Several MCR strategies have been developed for the synthesis of tetrahydropyridine derivatives. For instance, a one-pot reaction involving an aldehyde, an amine, and a suitable trifluoromethyl-containing building block could potentially yield the desired this compound scaffold. The specific outcome of an MCR is highly dependent on the judicious choice of starting materials and reaction conditions. nsf.govresearchgate.net
Transformations from Pre-formed Fluorinated Building Blocks and Synthons
A common and effective strategy for the synthesis of this compound involves the use of pre-formed fluorinated building blocks. nih.govnih.gov This approach circumvents the often harsh conditions required for direct trifluoromethylation. Various trifluoromethyl-containing synthons, such as trifluoroacetic acid derivatives and trifluoromethyl ketones, can be incorporated into synthetic sequences to build the tetrahydropyridine ring. nih.govresearchgate.net For example, a multi-step synthesis might start with a commercially available trifluoromethyl-containing compound that is then elaborated through a series of reactions, including condensations, cyclizations, and functional group manipulations, to afford the final product. researchgate.netresearchgate.net This method allows for precise control over the position of the trifluoromethyl group and is widely used in both academic and industrial settings. researchoutreach.org
Stereoselective and Diastereoselective Synthesis of this compound Systems
The synthesis of enantiomerically pure or diastereomerically enriched this compound derivatives is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. Various stereoselective and diastereoselective methods have been developed to achieve this. These include the use of chiral catalysts, chiral auxiliaries, and substrate-controlled reactions. nih.govmdpi.com For example, asymmetric versions of the hetero-Diels-Alder reaction or catalytic hydrogenations of corresponding pyridinium (B92312) salts can provide access to chiral tetrahydropyridines. Furthermore, cascade reactions initiated by C-H activation have been shown to produce highly substituted tetrahydropyridines with excellent diastereoselectivity. nih.gov
Catalytic Approaches in the Synthesis of this compound
Catalysis plays a pivotal role in the efficient and selective synthesis of this compound. Various catalytic systems, including those based on transition metals and organocatalysts, have been employed to facilitate key bond-forming reactions.
Transition-metal catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the construction of heterocyclic compounds. nih.gov In the context of this compound synthesis, transition-metal catalysts are crucial for reactions such as cross-coupling, C-H activation, and metathesis. For example, palladium-catalyzed cross-coupling reactions can be used to introduce the trifluoromethyl group or to form key carbon-carbon bonds in the tetrahydropyridine ring. nih.gov Rhodium catalysts have been employed in C-H activation/cyclization cascades to produce highly substituted tetrahydropyridines. nih.gov Furthermore, ruthenium-based catalysts are the workhorses of ring-closing metathesis, a powerful tool for ring formation. wikipedia.org
Data Tables
Table 1: Overview of Synthetic Methodologies
| Methodology | Key Features | Typical Catalysts/Reagents |
| Hetero-Diels-Alder Reactions | Forms six-membered ring in a single step. | Lewis acids, organocatalysts |
| Ring-Closing Metathesis (RCM) | Forms cyclic alkenes from dienes. | Grubbs' catalysts, Schrock catalysts |
| Multicomponent Reactions (MCRs) | High atom economy and efficiency. | Various, depending on the specific reaction |
| Fluorinated Building Blocks | Precise placement of the CF3 group. | Trifluoroacetic acid derivatives, trifluoromethyl ketones |
| Stereoselective Synthesis | Control over stereochemistry. | Chiral catalysts, chiral auxiliaries |
| Transition-Metal Catalysis | Enables a wide range of transformations. | Palladium, Rhodium, Ruthenium complexes |
Organocatalytic and Metal-Free Protocols
The development of synthetic methodologies that avoid the use of heavy metals is a significant area of focus in modern organic chemistry, driven by the principles of green chemistry. Organocatalysis and other metal-free protocols offer sustainable alternatives for the synthesis of complex molecules like this compound and its derivatives. These approaches often provide high levels of stereoselectivity under mild reaction conditions.
A primary strategy for the construction of the tetrahydropyridine core is the aza-Diels-Alder reaction. Organocatalytic versions of this reaction have been extensively developed, providing access to chiral piperidine derivatives with high enantioselectivity. sciencenet.cn In a typical approach, a chiral secondary amine catalyst, such as a derivative of proline, activates an aldehyde to form a chiral enamine in situ. This enamine then acts as an electron-rich diene in an inverse-electron-demand aza-Diels-Alder reaction with an N-sulfonyl-1-aza-1,3-butadiene. sciencenet.cn This methodology has been shown to be effective for a broad range of aldehydes and aza-dienes, affording the corresponding tetrahydropyridine products in good yields and with excellent enantioselectivities (up to 99% ee). sciencenet.cn
While direct organocatalytic synthesis of this compound has not been extensively reported, the principles of existing methods can be applied. A plausible pathway would involve the reaction of an aldehyde with a suitable aminocatalyst to form a dienamine, which would then react with an imine bearing a trifluoromethyl group. The challenge in this approach lies in the design and synthesis of the appropriate trifluoromethylated imine precursor.
Another significant advancement in metal-free synthesis is the development of direct trifluoromethylation reactions. These methods allow for the introduction of the trifluoromethyl group into a variety of organic substrates without the need for a metal catalyst. For instance, metal-free photoredox catalysis has been employed for the S-trifluoromethylation of thiols using an organic dye as the photocatalyst. mst.edu Although not directly applicable to the synthesis of the target tetrahydropyridine, this illustrates the growing potential of metal-free methods for incorporating the CF3 group.
Furthermore, catalyst-free inverse-electron-demand aza-Diels-Alder reactions have been reported for the synthesis of polysubstituted tetrahydropyridines. rsc.org These reactions proceed under additive-free conditions, offering an environmentally benign route to this heterocyclic system. The reaction between 4,4-dicyano-2-methylenebut-3-enoates and 1,3,5-triazinanes, for example, provides a straightforward method to construct polyfunctionalized tetrahydropyridines in high yields. rsc.org Adapting such a catalyst-free approach to incorporate a trifluoromethyl substituent would be a valuable green synthetic route.
The following tables summarize representative examples of organocatalytic and metal-free reactions relevant to the synthesis of tetrahydropyridine and trifluoromethylated compounds.
Table 1: Organocatalytic Inverse-Electron-Demand Aza-Diels-Alder Reaction of N-Sulfonyl-1-aza-1,3-butadienes and Aldehydes sciencenet.cn
| Entry | Azadiene (Substituent R) | Aldehyde | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | Butyraldehyde | α,α-Diphenylprolinol silyl ether | 85 | >99:1 | 98 |
| 2 | 4-Methoxyphenyl | Butyraldehyde | α,α-Diphenylprolinol silyl ether | 82 | >99:1 | 97 |
| 3 | 4-Nitrophenyl | Butyraldehyde | α,α-Diphenylprolinol silyl ether | 78 | >99:1 | 99 |
| 4 | 2-Thienyl | Butyraldehyde | α,α-Diphenylprolinol silyl ether | 88 | >99:1 | 96 |
| 5 | Phenyl | Isovaleraldehyde | α,α-Diphenylprolinol silyl ether | 80 | >99:1 | 97 |
Table 2: Metal-Free Photoredox S-Trifluoromethylation of Thiols mst.edu
| Entry | Thiol Substrate | Trifluoromethylating Reagent | Photocatalyst | Solvent | Yield (%) |
| 1 | 4-Methylbenzenethiol | Langlois Reagent | Diacetyl | Acetone | 81 |
| 2 | 4-Methoxybenzenethiol | Langlois Reagent | Diacetyl | Acetone | 75 |
| 3 | 4-Chlorobenzenethiol | Langlois Reagent | Diacetyl | Acetone | 78 |
| 4 | 2-Naphthalenethiol | Langlois Reagent | Diacetyl | Acetone | 72 |
| 5 | Thiophenol | Langlois Reagent | Diacetyl | Acetone | 79 |
Chemical Reactivity and Derivatization of 4 Trifluoromethyl 1,2,3,6 Tetrahydropyridine
Reactions Involving the Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the tetrahydropyridine (B1245486) ring makes it a nucleophilic center, readily participating in a variety of functionalization reactions. The presence of the trifluoromethyl group at the 4-position can influence the basicity and nucleophilicity of the nitrogen, though it is sufficiently removed so as not to completely inhibit its reactivity.
N-Alkylation: The secondary amine of 4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine can be readily alkylated using various alkylating agents. This reaction is fundamental for the synthesis of a wide range of derivatives. Typically, the reaction is carried out in the presence of a base to deprotonate the nitrogen, enhancing its nucleophilicity. Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and sulfates. The choice of solvent and base can influence the reaction's efficiency.
Illustrative N-Alkylation Reactions:
Reaction with methyl iodide in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetonitrile (B52724) or DMF yields N-methyl-4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine.
Reductive amination, another powerful method for N-alkylation, involves the reaction of the tetrahydropyridine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.
N-Acylation: The nitrogen atom can also undergo acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding N-amides. These reactions are typically performed in the presence of a base, like triethylamine (B128534) or pyridine (B92270), to neutralize the acid byproduct. The resulting amides are generally stable compounds and the acylation can serve as a protective strategy for the nitrogen atom.
Typical N-Acylation Conditions:
Reaction with acetyl chloride or acetic anhydride (B1165640) in a solvent like dichloromethane (B109758) or THF with a base affords N-acetyl-4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine.
N-Protection: Due to the reactivity of the secondary amine, it is often necessary to protect it during multi-step syntheses. A common protecting group for secondary amines is the tert-butoxycarbonyl (Boc) group. The introduction of the Boc group is typically achieved by reacting the tetrahydropyridine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as triethylamine or in a biphasic system with sodium hydroxide. The Boc group is advantageous due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid).
| Reaction Type | Reagent | Base | Solvent | Product |
| N-Alkylation | Methyl iodide | K₂CO₃ | Acetonitrile | N-Methyl-4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine |
| N-Acylation | Acetyl chloride | Triethylamine | Dichloromethane | N-Acetyl-4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine |
| N-Protection | Di-tert-butyl dicarbonate | Triethylamine | Dichloromethane | N-Boc-4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine |
Transformations of the Carbon-Carbon Double Bond
The endocyclic carbon-carbon double bond in this compound is susceptible to a variety of addition reactions, allowing for further functionalization of the ring system. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of this double bond, making it less electron-rich compared to an unsubstituted tetrahydropyridine.
The double bond can be reduced to a single bond through catalytic hydrogenation. This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The hydrogenation results in the formation of the corresponding 4-(trifluoromethyl)piperidine (B1330362). The choice of catalyst, solvent, and reaction conditions (pressure and temperature) can be optimized to achieve high yields.
Standard Hydrogenation Protocol:
The tetrahydropyridine derivative is dissolved in a suitable solvent like ethanol (B145695) or ethyl acetate, and a catalytic amount of Pd/C is added. The mixture is then subjected to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) until the reaction is complete.
Epoxidation: The double bond can be converted to an epoxide ring using oxidizing agents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or other epoxidizing reagents. The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles to introduce new functional groups. Given the electron-deficient nature of the double bond due to the trifluoromethyl group, stronger oxidizing agents or specific catalytic systems may be required for efficient epoxidation.
Dihydroxylation: The double bond can be dihydroxylated to form a vicinal diol. This transformation is commonly achieved using osmium tetroxide (OsO₄) in a catalytic amount along with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). organic-chemistry.orgmasterorganicchemistry.comsigmaaldrich.com This reaction is typically stereospecific, leading to a syn-diol. The resulting diol can be a precursor for further synthetic manipulations.
| Reaction Type | Reagent(s) | Product |
| Hydrogenation | H₂, Pd/C | 4-(Trifluoromethyl)piperidine |
| Epoxidation | m-CPBA | 4-(Trifluoromethyl)-7-oxa-3-azabicyclo[4.1.0]heptane |
| Dihydroxylation | OsO₄ (cat.), NMO | 4-(Trifluoromethyl)piperidine-3,4-diol |
The double bond of this compound can potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile. The reactivity in such reactions will be influenced by the electronic nature of the double bond. Due to the electron-withdrawing trifluoromethyl group, it may react more readily with electron-rich dienes. nih.govbeilstein-journals.org These reactions provide a powerful tool for the construction of more complex, fused-ring systems.
Functionalization and Rearrangement of the Tetrahydropyridine Ring System
Beyond the direct reactions of the nitrogen atom and the double bond, the tetrahydropyridine ring itself can undergo further functionalization and, under certain conditions, rearrangement.
The synthesis of highly substituted tetrahydropyridines can be achieved through multi-step sequences. For instance, functionalization can be introduced at various positions of the ring by employing strategic synthetic routes that build the ring with the desired substituents in place. nih.govnih.govnih.gov
While rearrangements of simple tetrahydropyridines are not common under standard conditions, the presence of specific functional groups or the use of certain reagents could potentially induce ring contraction, expansion, or other skeletal reorganizations. wiley-vch.de However, specific examples of such rearrangements for this compound are not widely reported in the literature, suggesting that the ring system is generally stable.
Electrophilic and Nucleophilic Substitutions
The reactivity of this compound in substitution reactions is primarily dictated by the electronic nature of the tetrahydropyridine ring, which contains both a secondary amine and a carbon-carbon double bond. The presence of the trifluoromethyl (CF₃) group at the 4-position significantly influences the electron density of the double bond.
Electrophilic Reactions: The carbon-carbon double bond in the tetrahydropyridine ring is a potential site for electrophilic addition. However, the CF₃ group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This effect reduces the electron density of the π-system, thereby deactivating the double bond towards attack by electrophiles compared to a non-fluorinated analogue. Nonetheless, reactions with strong electrophiles can proceed. For instance, halogenation with agents like bromine (Br₂) or reactions with strong acids could lead to the corresponding addition products. The nitrogen atom, with its lone pair of electrons, is also a site for electrophilic attack, readily undergoing protonation or alkylation to form quaternary ammonium (B1175870) salts.
Nucleophilic Reactions: The tetrahydropyridine scaffold itself is not inherently susceptible to direct nucleophilic substitution. The C-F bonds within the trifluoromethyl group are exceptionally strong and generally resistant to nucleophilic attack under standard conditions. Nucleophilic substitution is more relevant to the fully aromatized derivative, 4-(trifluoromethyl)pyridine (B1295354). In the aromatic pyridine ring, the powerful electron-withdrawing nature of the CF₃ group, combined with the inherent electron deficiency of the pyridine ring, activates the positions ortho and para to the substituent for nucleophilic aromatic substitution (SNAr).
| Reaction Type | Reactive Site | Expected Reactivity | Governing Factor |
|---|---|---|---|
| Electrophilic Addition | C=C Double Bond | Possible, but deactivated | Electron-withdrawing CF₃ group |
| Electrophilic Attack | Nitrogen Atom | Readily occurs (e.g., alkylation, protonation) | Lone pair on nitrogen |
| Nucleophilic Substitution | Tetrahydropyridine Ring | Unlikely on the scaffold itself | Lack of a suitable leaving group |
Intramolecular Friedel-Crafts Reactions
The parent compound, this compound, cannot undergo an intramolecular Friedel-Crafts reaction because it lacks the necessary aromatic moiety to act as the nucleophile. masterorganicchemistry.com However, the molecule can be derivatized to generate suitable precursors for such cyclizations. The secondary amine of the tetrahydropyridine ring serves as a convenient handle for introducing a side chain containing an aromatic ring.
A common strategy involves the N-alkylation of the tetrahydropyridine with a reagent bearing a phenyl group, such as 2-phenylethyl bromide. The resulting N-substituted derivative can then undergo an intramolecular Friedel-Crafts alkylation under acidic conditions (e.g., using polyphosphoric acid or a strong Lewis acid). masterorganicchemistry.comrsc.org In this reaction, the tethered aromatic ring would act as the nucleophile, attacking an electrophilic center within the tetrahydropyridine ring. The most probable site of attack is the double bond, which would be activated by the acid catalyst to form a carbocation intermediate, leading to the formation of a new polycyclic system. The success of such reactions is generally highest for the formation of five- and six-membered rings. masterorganicchemistry.com
| Step | Reaction | Example Reagent | Intermediate/Product |
|---|---|---|---|
| 1. Derivatization | N-Alkylation | 2-Phenylethyl bromide | 1-(2-Phenylethyl)-4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine |
| 2. Cyclization | Intramolecular Friedel-Crafts Alkylation | Polyphosphoric Acid (PPA) | Fused tricyclic product (e.g., a benzo[f]indolizidine derivative) |
Aromatization Pathways to Pyridines
One of the most characteristic reactions of the 1,2,3,6-tetrahydropyridine (B147620) ring system is its aromatization to the corresponding pyridine. This dehydrogenation process transforms this compound into the chemically significant compound 4-(trifluoromethyl)pyridine. nih.gov This transformation is a key pathway for accessing the stable aromatic scaffold from its partially saturated precursor. nih.govresearchoutreach.org
Aromatization can be achieved through various synthetic methods, typically involving catalytic dehydrogenation. taylorfrancis.comtaylorfrancis.com A widely used method is heating the tetrahydropyridine derivative in the presence of a palladium on carbon (Pd/C) catalyst in a high-boiling point solvent. Other oxidizing agents can also be employed to effect this transformation.
This reactivity is analogous to the bioactivation of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). In biological systems, MPTP is oxidized by the enzyme monoamine oxidase B to the corresponding 1-methyl-4-phenylpyridinium (MPP⁺) ion, a fully aromatic species. nih.govnih.gov This biological process underscores the thermodynamic driving force favoring the formation of the stable aromatic pyridine ring from the tetrahydropyridine precursor.
| Reagent/Catalyst | Typical Conditions | Product |
|---|---|---|
| Palladium on Carbon (Pd/C) | High temperature, inert solvent | 4-(Trifluoromethyl)pyridine |
| Sulfur (S) or Selenium (Se) | High temperature | 4-(Trifluoromethyl)pyridine |
| Other Oxidizing Agents (e.g., KMnO₄, MnO₂) | Varies with reagent | 4-(Trifluoromethyl)pyridine |
Reactivity of the Trifluoromethyl Group within the Scaffold
The trifluoromethyl group is renowned for its exceptional chemical stability. mdpi.com The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering the CF₃ group largely inert to a wide range of chemical conditions. mdpi.com In the context of the reactions discussed for the tetrahydropyridine scaffold—such as electrophilic additions to the double bond or catalytic dehydrogenation—the trifluoromethyl group typically remains intact.
The primary role of the CF₃ group in the reactivity of this compound is electronic. Its potent electron-withdrawing inductive effect (-I effect) significantly influences the properties of the molecule. mdpi.commdpi.com As noted, it deactivates the adjacent double bond to electrophilic attack. Upon aromatization to 4-(trifluoromethyl)pyridine, this electronic influence becomes even more pronounced, making the pyridine ring more electron-deficient and thus more susceptible to nucleophilic aromatic substitution while being less prone to electrophilic aromatic substitution.
While direct transformations of the CF₃ group are challenging, certain reactions can occur under specific and often harsh conditions. These can include defluorination or hydrolysis, but they are not typical reactions for this class of compounds and require specialized reagents or catalysts. rsc.org For the majority of synthetic applications involving the tetrahydropyridine core, the trifluoromethyl group can be considered a robust and unreactive spectator substituent that primarily exerts a powerful electronic influence. nih.gov
Computational and Theoretical Studies of 4 Trifluoromethyl 1,2,3,6 Tetrahydropyridine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of molecules like 4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridine. DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311G+(d,p)), are used to perform geometry optimization, finding the lowest energy structure of the molecule. nih.gov These calculations provide a wealth of information about the molecule's electronic properties.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. biointerfaceresearch.com A smaller gap suggests the molecule is more reactive.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. biointerfaceresearch.com These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of chemical reactions. For this compound, the electron-withdrawing trifluoromethyl group and the nitrogen atom are expected to be key features on the MEP map. Natural charges on individual atoms are also calculated to quantify this charge distribution. eurjchem.com
Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
| Property | Calculated Value | Significance |
| HOMO Energy | -7.2 eV | Relates to electron-donating ability |
| LUMO Energy | -1.1 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 6.1 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |
| Electron Affinity | 1.0 eV | Energy released when an electron is added |
| Ionization Potential | 7.3 eV | Energy required to remove an electron |
Conformational Analysis and Molecular Dynamics Simulations
The 1,2,3,6-tetrahydropyridine (B147620) ring is not planar and can exist in various conformations. Conformational analysis using computational methods is employed to identify the most stable three-dimensional arrangements of the molecule and the energy barriers for interconversion between them. The central six-membered ring typically adopts a half-chair conformation. eurjchem.com For substituted rings like this compound, calculations can determine the energetic preference for the trifluoromethyl group to be in an axial or equatorial-like position. Studies on similar fluorinated heterocycles have successfully used DFT calculations to determine the relative stereochemistry and preferred conformers. nih.gov
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time, typically in a simulated solvent environment. nih.gov MD simulations track the movements of each atom based on a force field, offering insights into how the molecule flexes, vibrates, and interacts with its surroundings. This is particularly useful for understanding how the molecule might bind to a biological target or how its conformation changes in different environments. The stability of specific conformations and the flexibility of the ring system can be assessed by analyzing the trajectory of the simulation. nih.gov
Table 2: Relative Energies of Conformers for this compound (Illustrative Data)
| Conformer | CF3 Group Position | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Half-Chair 1 | Pseudo-Equatorial | 0.00 | 75 |
| Half-Chair 2 | Pseudo-Axial | 0.65 | 25 |
| Twist-Boat | - | 5.20 | < 1 |
Prediction of Spectroscopic Parameters (NMR, IR)
Computational methods are highly effective at predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures. DFT calculations can accurately predict the infrared (IR) vibrational frequencies and the nuclear magnetic resonance (NMR) chemical shifts.
Predicted IR spectra show the characteristic vibrational modes of the molecule. For this compound, key predicted peaks would include C-H stretching, C=C stretching from the double bond in the ring, C-N stretching, and the very strong, characteristic C-F stretching vibrations from the trifluoromethyl group. nih.gov
Similarly, NMR chemical shifts for ¹H, ¹³C, ¹⁹F, and ¹⁵N can be calculated. These theoretical values are often in good agreement with experimental data and are invaluable for assigning peaks in complex spectra. Comparing the calculated shifts for the parent tetrahydropyridine (B1245486) with the trifluoromethyl-substituted version can precisely quantify the electronic effect of the CF₃ group on the surrounding atoms. spectrabase.com
Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for the Tetrahydropyridine Ring (Illustrative Data)
| Carbon Atom | Predicted Shift (ppm) | Experimental Shift (ppm) |
| C2 | 48.5 | 48.2 |
| C3 | 25.1 | 24.9 |
| C4 | 118.7 (q, J ≈ 35 Hz) | 118.5 |
| C5 | 124.3 | 124.0 |
| C6 | 52.0 | 51.8 |
| CF3 | 125.5 (q, J ≈ 275 Hz) | 125.3 |
Note: 'q' denotes a quartet splitting pattern due to coupling with fluorine atoms.
Elucidation of Reaction Mechanisms and Transition States
Theoretical calculations are a cornerstone of modern mechanistic chemistry, allowing for the detailed exploration of reaction pathways. For reactions involving this compound, DFT can be used to map the potential energy surface, connecting reactants to products. This involves locating and characterizing the structures and energies of all intermediates and, crucially, the transition states. chemrxiv.org
For example, in electrophilic addition reactions to the double bond or nucleophilic substitution, calculations can determine the activation energy (the energy barrier of the transition state) for different possible pathways. This helps explain observed reaction rates and selectivities (regio- and stereoselectivity). researchgate.net Studies on related tetrahydropyridine systems have used these methods to understand complex transformations, such as intramolecular Friedel–Crafts reactions to form new ring systems. researchgate.net The calculations can reveal whether a reaction proceeds through a stepwise or concerted mechanism and clarify the role of catalysts.
Table 4: Calculated Activation Energies for a Hypothetical Reaction (Illustrative Data)
| Reaction Pathway | Transition State | Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |
| Protonation at C5 | TS1 | 15.2 | Favored pathway |
| Protonation at C6 | TS2 | 21.5 | Disfavored pathway |
Effects of the Trifluoromethyl Group on Molecular Properties and Reactivity
The trifluoromethyl (CF₃) group is a powerful modulator of molecular properties, and computational studies can precisely quantify its effects on the 1,2,3,6-tetrahydropyridine scaffold. mdpi.com
Electronic Effects : The CF₃ group is a very strong electron-withdrawing group due to the high electronegativity of the three fluorine atoms. researchgate.net This significantly lowers the electron density of the double bond and the rest of the ring system, which can be visualized with MEP maps and quantified by atomic charge calculations. This deactivation makes the double bond less susceptible to electrophilic attack compared to the non-substituted parent compound. researchgate.net
Steric and Conformational Effects : The CF₃ group is significantly bulkier than a hydrogen or methyl group. mdpi.com Conformational analysis can reveal how this steric bulk influences the preferred shape of the tetrahydropyridine ring.
Lipophilicity : The CF₃ group dramatically increases the lipophilicity (fat-solubility) of a molecule. While not directly a quantum chemical property, this is a known effect that influences pharmacokinetic properties in drug design. nih.gov
Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing a methyl group with a trifluoromethyl group often blocks metabolic oxidation at that position, increasing the metabolic stability and biological half-life of a compound. researchgate.net Computational models can help predict sites of metabolism, showing that the CF₃ group is highly resistant to enzymatic breakdown.
Table 5: Comparison of Calculated Properties With and Without the CF₃ Group (Illustrative Data)
| Property | 1,2,3,6-Tetrahydropyridine | This compound | Effect of CF₃ Group |
| Calculated Charge on C4 | -0.15 e | +0.25 e | Strong electron withdrawal |
| HOMO Energy | -6.5 eV | -7.2 eV | Stabilization (lowering) of HOMO |
| C4-C5 Bond Length | 1.335 Å | 1.340 Å | Minor bond lengthening |
Applications of 4 Trifluoromethyl 1,2,3,6 Tetrahydropyridine As a Synthetic Building Block
Precursor to Fluorinated Piperidine (B6355638) Scaffolds
One of the most direct applications of 4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine is its use as a precursor to 4-(trifluoromethyl)piperidine (B1330362). The piperidine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, and the introduction of a trifluoromethyl group can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity.
The conversion of the tetrahydropyridine (B1245486) to the corresponding piperidine is typically achieved through catalytic hydrogenation of the endocyclic double bond. tcichemicals.com This reaction involves the addition of hydrogen across the C=C bond, leading to the saturated piperidine ring. A variety of transition metal catalysts are effective for this transformation, with rhodium and palladium being commonly employed. tcichemicals.comchemicalbook.com The process is generally high-yielding and stereoselective, often leading to the cis addition of hydrogen atoms. Recent advancements have focused on dearomatization-hydrogenation (DAH) processes of fluoropyridine precursors to afford highly substituted all-cis-(multi)fluorinated piperidines in a diastereoselective manner. nih.gov This highlights the importance of controlling stereochemistry in the synthesis of these valuable scaffolds.
Table 1: Catalytic Hydrogenation to Fluorinated Piperidine
| Starting Material | Reaction Type | Catalyst Example | Product |
| This compound | Catalytic Hydrogenation | Rhodium on Carbon (Rh/C) | 4-(Trifluoromethyl)piperidine |
This straightforward transformation provides efficient access to the 4-(trifluoromethyl)piperidine core, a privileged scaffold for the development of novel bioactive molecules.
Intermediate in the Synthesis of Trifluoromethylated Pyridines and Pyridinium (B92312) Salts
This compound can serve as a key intermediate in the synthesis of aromatic trifluoromethylated pyridines and their corresponding pyridinium salts. These aromatic heterocycles are fundamental components in a vast array of pharmaceuticals, agrochemicals, and functional materials. nih.gov
The synthetic pathway involves the oxidation, or aromatization, of the tetrahydropyridine ring to generate the corresponding 4-(trifluoromethyl)pyridine (B1295354). nih.gov This transformation can be accomplished using various oxidizing agents. The resulting 4-(trifluoromethyl)pyridine is a stable, aromatic compound that can undergo further functionalization.
Table 2: Synthesis Pathway to Trifluoromethylated Pyridines and Pyridinium Salts
| Precursor | Transformation | Intermediate/Product | Reagent Example | Final Product Example |
| This compound | Oxidation / Aromatization | 4-(Trifluoromethyl)pyridine | DDQ, MnO₂ | N-Methyl-4-(trifluoromethyl)pyridinium iodide |
| 4-(Trifluoromethyl)pyridine | N-Alkylation | N-Methyl-4-(trifluoromethyl)pyridinium iodide | Methyl Iodide (CH₃I) | N-Methyl-4-(trifluoromethyl)pyridinium iodide |
Role in the Construction of Complex Polycyclic and Annulated Heterocyclic Systems
The inherent reactivity of the double bond in this compound makes it a valuable component in cycloaddition reactions for constructing complex polycyclic and fused (annulated) heterocyclic systems. nih.gov These intricate molecular architectures are often found in natural products and serve as scaffolds for novel therapeutic agents.
The tetrahydropyridine ring can participate as a dienophile in [4+2] Diels-Alder reactions or as a component in other pericyclic reactions. More advanced strategies involve the in-situ generation of reactive intermediates, such as pyridinium ylides or oxidopyridinium ions from the tetrahydropyridine precursor. These intermediates can then undergo [4+3] cycloaddition reactions with dienes to rapidly assemble bicyclic nitrogen-containing structures. researchgate.netnih.gov This approach provides a powerful method for building seven-membered rings fused to the original heterocyclic core, a challenging synthetic task. The resulting complex frameworks are of significant interest in medicinal chemistry due to their resemblance to natural alkaloids. nih.gov
For example, a synthetic strategy could involve the N-alkylation of the tetrahydropyridine followed by oxidation to an oxidopyridinium ion, which then reacts with a diene in a cycloaddition cascade to form a complex, bridged heterocyclic system.
Utility in the Design and Synthesis of Ligands for Catalysis
The structure of this compound is well-suited for its elaboration into novel ligands for transition metal catalysis. The secondary amine provides a convenient handle for introducing coordinating groups, such as phosphines, which are crucial components of many homogeneous catalysts.
The synthesis of such ligands typically involves the functionalization of the nitrogen atom. For example, reaction with chlorodiphenylphosphine (B86185) or similar reagents can attach phosphine (B1218219) moieties to the heterocyclic scaffold. The presence of the trifluoromethyl group is particularly significant; its strong electron-withdrawing nature can modulate the electronic properties of the resulting phosphine ligand. manchester.ac.uk This electronic tuning can, in turn, influence the activity, selectivity, and stability of the metal complex in which the ligand is incorporated. Highly fluorinated phosphine ligands have been shown to be effective in a variety of catalytic reactions, including palladium-catalyzed cross-coupling and gold-catalyzed transformations. manchester.ac.uktcichemicals.com
Table 3: Hypothetical Synthesis of a Fluorinated Phosphine Ligand
| Reactant 1 | Reactant 2 | Reaction Type | Product | Potential Application |
| This compound | Chlorodiphenylphosphine ((C₆H₅)₂PCl) | N-Phosphinylation | 1-(Diphenylphosphino)-4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine | Ligand for Palladium-catalyzed cross-coupling reactions |
The development of new fluorinated ligands is an active area of research, as they offer opportunities to fine-tune catalytic processes for improved efficiency and selectivity. vu.ltresearchgate.net
Development of Fluorinated Scaffolds for Chemical Biology Research (Focus on Synthetic Strategy)
In chemical biology and drug discovery, the development of novel molecular scaffolds is crucial for exploring new biological targets and creating effective therapeutics. Fluorinated compounds are of particular interest due to the unique properties conferred by fluorine, such as enhanced metabolic stability and altered acidity/basicity. chimia.chmedindia.net this compound serves as an excellent starting point for building libraries of diverse fluorinated molecules for biological screening.
A key synthetic strategy involves leveraging the multiple reactive sites on the tetrahydropyridine ring. The synthetic sequence can be designed to introduce diversity at various positions:
N-Functionalization: The secondary amine can be alkylated, acylated, or arylated with a wide range of substituents to explore the chemical space around the nitrogen atom.
Double Bond Modification: The endocyclic double bond can be subjected to various reactions, such as epoxidation, dihydroxylation, or hydroboration-oxidation, to introduce new functional groups and stereocenters.
Combined Derivatization: A combination of N-functionalization and double bond modification can rapidly generate a large library of structurally diverse compounds from a single starting material.
For example, N-alkylation with a bifunctional linker could be followed by attachment of a fluorescent probe or a biotin (B1667282) tag via reaction at the double bond, creating chemical tools for studying biological systems. The trifluoromethyl group often serves as a bioisostere for other groups and can act as a useful spectroscopic probe for NMR studies, while also enhancing the compound's pharmacokinetic profile. This modular approach makes this compound a powerful platform for generating novel fluorinated scaffolds for chemical biology research. nih.govnih.gov
Future Research Directions and Emerging Trends
Development of More Sustainable and Atom-Economical Synthetic Methods
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and agrochemical industries. Future efforts in the synthesis of 4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine will likely prioritize sustainability and atom economy—a measure of how many atoms from the starting materials are incorporated into the final product.
Research is anticipated to move away from traditional methods that may rely on hazardous reagents or produce significant waste. The focus will be on developing protocols that utilize readily available, less toxic starting materials and employ catalytic processes. For instance, methods that achieve 100% atom economy, where all atoms of the reactants are found in the products, represent an ideal goal. rsc.org An example of this trend is the development of reagentless, atom-economical approaches for synthesizing complex molecules, which minimize waste by design. rsc.org The development of one-step syntheses from simple, abundant precursors like 3,3,3-trifluoropropene (B1201522) is another promising avenue, offering a more direct and efficient pathway to trifluoromethylated building blocks. rsc.org
| Synthetic Strategy | Traditional Approach | Future Sustainable Approach |
| Starting Materials | Often complex, multi-step precursors | Readily available, simple feedstocks (e.g., trifluoropropene) |
| Reagents | Stoichiometric, potentially hazardous reagents | Catalytic systems, recyclable catalysts |
| Atom Economy | Lower, with significant byproduct formation | High to 100%, minimizing waste |
| Solvents | Use of volatile and environmentally harmful solvents | Greener solvents, solvent-free conditions |
| Process | Multi-step, requiring isolation of intermediates | One-pot or telescoped reactions |
These sustainable approaches not only reduce the environmental impact but also offer economic advantages through reduced waste disposal costs and more efficient use of resources. rsc.orgfigshare.com
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
While the synthesis of the this compound core is a primary objective, future research will also delve into exploring its reactivity to generate a diverse range of derivatives. The unique electronic properties conferred by the trifluoromethyl group can be exploited to discover new chemical transformations.
Investigations may focus on the functionalization of the tetrahydropyridine (B1245486) ring, including the double bond and the nitrogen atom. For example, developing novel cyclocondensation reactions using trifluoromethyl-containing building blocks could lead to new classes of heterocyclic compounds. nih.gov Research into the metabolic pathways of related compounds, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), has revealed interesting bio-oxidative transformations. nih.govnih.gov Understanding these pathways could inspire the development of biomimetic synthetic reactions. Furthermore, exploring the reactivity of the C-4 position could lead to the development of novel prodrug strategies, where an active pharmacological agent is released through a specific metabolic cleavage. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry is a significant trend in modern chemical manufacturing. nih.gov This technology offers numerous advantages, including enhanced safety, better process control, and scalability, which are particularly relevant for handling hazardous reagents often used in fluorination reactions. durham.ac.uk
Advanced Stereocontrol in Asymmetric Synthesis
Many bioactive molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers), where often only one enantiomer provides the desired therapeutic effect. Consequently, the ability to control stereochemistry during synthesis is crucial. Future research on this compound will undoubtedly emphasize the development of advanced methods for asymmetric synthesis to produce specific stereoisomers.
Organocatalysis has emerged as a powerful tool for constructing chiral molecules. nih.gov The use of chiral catalysts, such as quinine-derived squaramides, can facilitate domino reactions that create multiple stereocenters in a single step with high enantioselectivity. nih.gov Such multicomponent reactions are highly efficient for building complex molecular architectures like the tetrahydropyridine ring. mdpi.com Research will continue to seek new catalysts and reaction pathways to achieve even greater control over the three-dimensional structure of the molecule. acs.orgnih.gov The development of stereodivergent methods, which allow for the selective synthesis of any possible diastereomer of a product, represents a particularly advanced frontier in this area. nih.gov
| Stereocontrol Strategy | Description | Potential Advantage for Synthesis |
| Organocatalysis | Use of small, chiral organic molecules to catalyze asymmetric reactions. | Avoids the use of toxic or expensive metals; often highly enantioselective. nih.gov |
| Domino Reactions | A sequence of reactions where subsequent transformations occur under the same conditions. | Increases efficiency by forming multiple bonds and stereocenters in one pot. nih.govmdpi.com |
| Stereodivergent Synthesis | A method that allows access to all possible stereoisomers of a product from a common starting material. | Provides complete control over the final stereochemical outcome. nih.gov |
Synergistic Approaches Combining Synthetic and Computational Methodologies
The integration of computational chemistry with experimental synthesis is a powerful strategy that is becoming increasingly mainstream. In silico (computer-based) tools can be used to predict reaction outcomes, elucidate mechanisms, and design more efficient synthetic routes, thereby reducing the amount of trial-and-error experimentation required.
For the synthesis of this compound, computational methods like Density Functional Theory (DFT) can be employed to investigate the electronic properties and reactivity of intermediates, helping to rationalize observed regioselectivity and stereoselectivity. researchgate.netresearcher.life Molecular docking studies can predict how derivatives of the target molecule might interact with biological targets, guiding the design of new bioactive compounds. dovepress.comnih.govmalariaworld.org This synergistic approach, where computational insights inform experimental design, has already proven successful in developing sustainable manufacturing processes for complex molecules. figshare.com Theoretical investigations into the structural and electronic properties of related fluorinated pyridines can provide a deeper understanding that aids in the development of novel materials and drugs. ijcce.ac.ir
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine and its analogs?
- Methodological Answer : The compound can be synthesized via acid-catalyzed deprotection of tert-butyl carbamates followed by hydrogenation. For example, 4-(5-fluoro-2-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride is prepared by treating a Boc-protected precursor with HCl in Et₂O, followed by catalytic hydrogenation (H₂/PtO₂) to saturate the tetrahydropyridine ring . Yields can reach 78–88% with rigorous control of reaction time, solvent purity, and catalyst loading.
Q. How can structural characterization of this compound derivatives be performed?
- Methodological Answer : Use a combination of ¹H NMR (to confirm proton environments, e.g., δ 3.24–2.97 ppm for piperidine protons), LCMS (for molecular ion detection, e.g., m/z 248 [M+H]⁺), and HPLC (retention time analysis, e.g., 1.25 minutes under SQD-FA05 conditions) . X-ray crystallography is recommended for resolving stereochemical ambiguities in chiral analogs .
Q. What metabolic pathways are implicated in the biotransformation of tetrahydropyridine derivatives?
- Methodological Answer : Tetrahydropyridines undergo oxidation to pyridinium metabolites via cytochrome P450 enzymes. For instance, HPTP (a haloperidol analog) is metabolized to RHPP+ (a neurotoxic pyridinium species) in C57BL/6 mice. Use API mass spectrometry and HPLC to track metabolites in brain tissue .
Advanced Research Questions
Q. What mechanisms underlie the neurotoxicity of this compound analogs?
- Methodological Answer : Neurotoxicity arises from mitochondrial inhibition by pyridinium metabolites (e.g., MPP+ from MPTP). Design in vivo models using C57BL/6 mice to assess dopamine neuron loss in the substantia nigra. Compare neurotoxic potency via stereotaxic injections and immunohistochemistry .
Q. How do structural modifications influence interactions with monoamine oxidases (MAOs)?
- Methodological Answer : Substituents like trifluoromethyl groups alter MAO-A/B substrate specificity. Test inhibition kinetics using rat brain homogenates and fluorometric assays . For example, 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine (CPTP) shows dose-dependent MAO inhibition (IC₅₀ ~10 μM) .
Q. What analytical strategies detect trace neurotoxic impurities in pharmaceutical intermediates?
- Methodological Answer : Use LC-MS/MS with a limit of detection (LOD) <0.1 ppm for impurities like FMTP (4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine). Validate methods per ICH guidelines, ensuring linearity (R² >0.99) and precision (%RSD <15%) .
Q. How can structure-activity relationships (SAR) guide the design of safer tetrahydropyridine analogs?
- Methodological Answer : Systematically vary substituents (e.g., aryl, halogen, trifluoromethyl) and assess neurotoxicity and MAO affinity. For example, 4-(2-methyl-phenyl) analogs of MPTP exhibit reduced toxicity compared to MPTP itself. Use molecular docking to predict binding to MAO isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
